Dichloro(norbornadiene)platinum(II) is a platinum-based coordination compound characterized by its unique structure, which includes a norbornadiene ligand and two chloride ions. The chemical formula for this compound is and it has a molecular weight of approximately 303.10 g/mol . This compound is part of a broader class of platinum complexes that have garnered significant interest due to their potential applications in catalysis and medicinal chemistry.
(NBD)PtCl2 itself doesn't exhibit significant biological activity. However, its role lies in generating active catalysts through ligand exchange reactions. The generated complexes can then participate in various reaction mechanisms depending on the specific transformation they are designed for. For instance, in cycloaddition reactions, the platinum center activates unsaturated bonds, facilitating their cyclization [].
Dichloro(norbornadiene)platinum(II) can be synthesized through several methods:
Dichloro(norbornadiene)platinum(II) has potential applications in various fields:
Interaction studies involving dichloro(norbornadiene)platinum(II) have primarily focused on its reactivity with biological molecules and other metal complexes. These studies help elucidate how the compound interacts at a molecular level, particularly regarding its potential as an anticancer agent. Research has shown that it can form stable complexes with biomolecules, which may influence its biological activity and therapeutic potential .
Dichloro(norbornadiene)platinum(II) shares similarities with other platinum-based compounds but also possesses unique characteristics:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Dichloro(cyclooctadiene)platinum(II) | Cyclooctadiene ligand | Greater steric hindrance due to larger ligand |
| Cisplatin | Amine and chloride ligands | Well-known anticancer drug with established use |
| Carboplatin | Contains a carboxylate ligand | Enhanced solubility and reduced toxicity compared to cisplatin |
| Oxaliplatin | Contains oxalate ligand | Effective against cisplatin-resistant tumors |
Dichloro(norbornadiene)platinum(II)'s unique structure allows for distinct reactivity patterns not found in these other compounds, particularly in terms of its catalytic behavior and potential biological interactions.
Traditional synthesis of Dichloro(norbornadiene)platinum(II) typically involves the reaction of platinum precursors with norbornadiene under controlled conditions. The procedure represents an extension of the method described by Kharasch and Ashford, wherein a glacial acetic acid solution of chloroplatinic acid is mixed with norbornadiene. During this reaction, platinum is reduced from the 4+ oxidation state to the 2+ state, which is accompanied by partial oxidation of the olefin ligand.
The detailed synthesis protocol involves dissolving hydrated chloroplatinic acid in glacial acetic acid, heating the solution to approximately 75°C, and adding norbornadiene (2,5-norbornadiene). The solution is then cooled to room temperature and diluted with water. The crude product is collected via filtration, washed thoroughly, and purified through recrystallization. This method has been refined to achieve high-quality product with 97% purity in commercial preparations.
The reaction can be represented as:
H₂PtCl₆ + C₇H₈ → (C₇H₈)PtCl₂ + 2HCl + Cl₂
This synthetic approach is particularly valuable because it can be readily adapted for various cyclic diolefins beyond norbornadiene, including 1,3,5,7-cyclooctatetraene and dicyclopentadiene.
Modern approaches to synthesizing Dichloro(norbornadiene)platinum(II) incorporate additional ligands or modified conditions to enhance stability and handling properties. Recent advances in this area have focused on overcoming challenges related to the compound's air sensitivity and thermal stability.
One significant improvement involves the purification process, where chromatographic-grade silica gel is utilized alongside methylene chloride as the solvent system. This purification method has proven effective in removing impurities and producing high-quality crystals of the complex. The purified product is typically obtained by evaporating the methylene chloride solution until crystallization begins, followed by precipitation using petroleum ether.
Researchers have also explored alternative platinum sources such as K₂PtCl₄ for synthesizing similar norbornadiene complexes. For instance, platinum(II) complexes with NNC-cyclometalating ligands have been prepared through reactions of the corresponding proligand with K₂PtCl₄ in refluxing acetic acid. These approaches could potentially be adapted for improving the synthesis of Dichloro(norbornadiene)platinum(II).
The stability of Dichloro(norbornadiene)platinum(II) is critical for its applications, and proper storage conditions (2-8°C) are essential to maintain its integrity over time.
The synthesis of Dichloro(norbornadiene)platinum(II) can be directly compared with its palladium analog, Dichloro(norbornadiene)palladium(II). Both complexes exhibit square planar geometry characteristic of d⁸ transition metal complexes, but their reactivity patterns differ significantly.
The palladium complex can be prepared through multiple routes. One method involves dissolving palladium(II) chloride in concentrated hydrochloric acid, followed by treatment with sodium bromide and norbornadiene. Another approach utilizes the diphenylmercury reagent with dichloronorbornadiene)palladium to yield di-μ-chloro-bis(endo-3-phenylnorbornen-2-yl-endo-palladium).
Table 1: Comparative Analysis of Platinum and Palladium Norbornadiene Complexes
A fundamental difference lies in the kinetics of ligand exchange reactions. Platinum complexes typically exhibit slower ligand exchange compared to palladium analogs, which influences their respective synthetic approaches and applications. This difference stems from the inherently stronger metal-ligand bonds in platinum complexes due to relativistic effects that enhance the stability of platinum-carbon and platinum-olefin bonds.
In reaction with arylating agents, the norbornadiene complexes of both metals show interesting behavior. For example, [Pt(nbd)Cl₂] reacts with SnMe₃(2-C₄H₃O) to give [Pt(2-C₄H₃O)(nbd)Cl] in 91% yield, demonstrating selective chloride replacement. These reactions often proceed through different mechanisms for platinum versus palladium, with platinum favoring associative pathways while palladium may exhibit greater tendency toward dissociative mechanisms.
Dichloro(norbornadiene)platinum(II) demonstrates exceptional activity in the hydrosilylation of strained cyclic dienes, such as norbornene and norbornadiene derivatives. Hydrosilylation involves the addition of silicon-hydrogen bonds across unsaturated carbon-carbon bonds, yielding organosilanes critical in polymer and materials science.
The catalytic cycle begins with oxidative addition of the hydrosilane to the platinum center, followed by coordination of the strained diene. The steric profile of the norbornadiene ligand directs regioselectivity, favoring anti-Markovnikov addition. For instance, hydrosilylation of norbornene with triethylsilane (Et₃SiH) catalyzed by Dichloro(norbornadiene)platinum(II) produces exo-triethylnorbornylsilane in >90% yield under mild conditions (60–80°C, 4–6 h) [3].
Table 1: Hydrosilylation of Strained Cyclic Dienes Catalyzed by Dichloro(norbornadiene)platinum(II)
| Substrate | Silane | Temperature (°C) | Time (h) | Yield (%) | Selectivity (α:β) |
|---|---|---|---|---|---|
| Norbornene | Et₃SiH | 80 | 4 | 94 | >99:1 (exo) |
| Norbornadiene | PhMe₂SiH | 100 | 6 | 88 | 95:5 (anti-Markovnikov) |
| Dicyclopentadiene | i-Pr₃SiH | 70 | 5 | 82 | 90:10 (exo) |
Mechanistic studies reveal a molecular pathway where the platinum center remains in the +2 oxidation state throughout the cycle, avoiding colloidal platinum formation [3]. This contrasts with traditional Karstedt’s catalyst (Pt₀), which often generates side products via radical pathways [1].
Dichloro(norbornadiene)platinum(II) participates in hydrogenation of aromatic rings and dehydrogenation of alkanes, though these applications are less explored. In hydrogenation, the complex acts as a precursor to active Pt⁰ species via in situ reduction. For example, benzene hydrogenation to cyclohexane proceeds at 120°C under 5 bar H₂, with turnover frequencies (TOF) of 150 h⁻¹ [4].
Dehydrogenation of methylcyclohexane to toluene occurs via a bifunctional mechanism:
Table 2: Hydrogenation/Dehydrogenation Performance
| Reaction | Substrate | Conditions | TOF (h⁻¹) | Selectivity (%) |
|---|---|---|---|---|
| Benzene Hydrogenation | C₆H₆ | 120°C, 5 bar H₂ | 150 | >99 |
| Methylcyclohexane Dehydrogenation | C₇H₁₄ | 180°C, N₂ atmosphere | 40 | 85 |
Notably, the norbornadiene ligand suppresses sintering of platinum nanoparticles, enhancing catalyst longevity [6].
The coordination geometry of dichloro(norbornadiene)platinum(II) has been definitively established through single-crystal X-ray diffraction analysis, revealing a pseudo-square planar arrangement around the platinum center [1] [2]. This geometry represents a fundamental departure from the tetrahedral coordination observed in related chloromethyl(norbornadiene)platinum(II) complexes, highlighting the critical role of electronic configuration in determining molecular structure [3] [4].
The crystal structure of dichloro(norbornadiene)platinum(II) crystallizes in the monoclinic space group C2/c with unit cell parameters a = 12.8717(17) Å, b = 11.5173(12) Å, c = 12.6441(13) Å, and β = 120.507(12)° [1] [2]. The coordination sphere comprises four primary ligands: two chloride anions and two alkene bonds from the norbornadiene ligand, arranged in an essentially planar configuration.
| Parameter | Value |
|---|---|
| Pt-C₁ | 2.146(7) Å |
| Pt-C₂ | 2.140(8) Å |
| Pt-C₄ | 2.148(7) Å |
| Pt-C₅ | 2.144(8) Å |
| Pt-Cl₁ | 2.3058(19) Å |
| Pt-Cl₂ | 2.3056(19) Å |
| Cl₂-Pt-Cl₁ | 92.02(8)° |
The average platinum-carbon bond length of 2.145 Å is significantly shorter than the corresponding value of 2.170 Å observed in dichloro(cyclooctadiene)platinum(II) [1] [2]. This contraction indicates stronger metal-ligand bonding in the norbornadiene complex, despite the apparent lability often attributed to this ligand system.
The preference for square planar geometry in dichloro(norbornadiene)platinum(II) stems from the d⁸ electronic configuration of the platinum(II) center [5] [6] [7]. The ground state electronic configuration of platinum(II) is [Xe] 4f¹⁴ 5d⁸, which provides optimal electron distribution for square planar coordination through dsp² hybridization [5] [7] [8].
| Metal Ion | Electronic Configuration | Coordination Number | Preferred Geometry | Hybridization |
|---|---|---|---|---|
| Pt(II) | [Xe] 4f¹⁴ 5d⁸ | 4 | Square planar | dsp² |
| Pd(II) | [Kr] 4d⁸ | 4 | Square planar | dsp² |
| Ni(II) | [Ar] 3d⁸ | 4 | Square planar | dsp² |
The crystal field stabilization energy (CFSE) for d⁸ complexes in square planar geometry is maximized when the eight d-electrons occupy the four lower-energy orbitals (dxz, dyz, dxy, dz²), leaving the highest-energy dx²-y² orbital empty [6] [9] [10]. This electronic arrangement results in a diamagnetic complex with all electrons paired.
The tetrahedral coordination geometry observed in chloromethyl(norbornadiene)platinum(II) provides a direct structural comparison [3] [4]. In this complex, the platinum atom exhibits tetrahedral coordination involving two η²-π bonds to the norbornadiene ligand, one chlorine atom, and one methyl substituent, with a smaller bite angle of 69.1° [3] [4].
| Complex | Coordination Geometry | Bite Angle (°) | Average Pt-C (Å) |
|---|---|---|---|
| Dichloro(norbornadiene)platinum(II) | Pseudo-square planar | 70.3 | 2.145 |
| Dichloro(cyclooctadiene)platinum(II) | Pseudo-square planar | 87.3 | 2.170 |
| Chloromethyl(norbornadiene)platinum(II) | Tetrahedral | 69.1 | Not specified |
The tetrahedral arrangement arises from different electronic demands and ligand field effects, demonstrating how subtle changes in ligand environment can dramatically alter coordination geometry while maintaining the same metal center and diene ligand.
The rigid bicyclic structure of norbornadiene introduces unique transannular interactions that profoundly influence the bonding characteristics and stability of its platinum complexes [11] [12] [13]. These interactions represent non-bonding contacts between atoms separated by more than three bonds but positioned in close spatial proximity due to the constrained norbornadiene framework.
The norbornadiene ligand adopts a folded conformation with a dihedral angle of 115.6° between the two alkene planes [14] [15]. This geometry creates a spatial arrangement where the bridgehead carbon atoms (C₁ and C₄) are positioned at a distance of approximately 2.45-2.50 Å from each other, enabling weak transannular interactions [14] [16].
| Structural Parameter | Norbornadiene Complex | Effect on Stability |
|---|---|---|
| Transannular C-C Distance | 2.45-2.50 Å | Transannular strain |
| Bridge Carbon Angle | 94.1° | Ring strain |
| Methylene Bridge Length | 1.52-1.56 Å | Conformational rigidity |
| Dihedral Angle | 115.6° | Torsional strain |
Spectroscopic evidence suggests the presence of agostic interactions between the platinum center and specific C-H bonds of the norbornadiene ligand [11] [12]. These interactions manifest as elongated C-H bonds with lengths of 0.97-0.98 Å and are characterized by distinctive vibrational frequencies in the infrared spectrum.
The agostic C-H···Pt interactions represent a form of three-center, two-electron bonding where the C-H bond acts as a weak donor to the electron-deficient platinum center [11] [12]. This interaction mode has been identified through:
The transannular interactions significantly impact the chemical reactivity of norbornadiene-platinum systems, particularly in catalytic processes [13] [17]. The rigid framework facilitates β-carbon elimination reactions while simultaneously promoting ortho-C-H activation through geometric constraints that position reactive sites in proximity to the metal center.
| Reaction Type | Activation Energy (kcal/mol) | Mechanism |
|---|---|---|
| β-Carbon Elimination | 22.7 | Geometric facilitation |
| Ortho-C-H Activation | 24.2 | Transannular positioning |
| Norbornene Insertion | 17.6 | Stereoselective exo-approach |
The transannular framework enforces specific geometric constraints that favor certain reaction pathways while disfavoring others, leading to enhanced selectivity in platinum-catalyzed transformations [13] [17].
The steric properties of the norbornadiene ligand exert profound effects on the electronic configuration and bonding characteristics of the platinum center [18] [19] [20]. These effects arise from the interplay between ligand geometry, electronic demands, and spatial constraints imposed by the rigid bicyclic framework.
The bite angle of norbornadiene, defined as the angle between the two alkene centroid positions and the platinum atom, measures 70.3° [1] [2]. This relatively acute bite angle, compared to 87.3° in cyclooctadiene complexes, creates significant geometric strain that influences the electronic structure of the metal center.
| Ligand | Bite Angle (°) | Ligand Cone Angle (°) | Steric Parameter |
|---|---|---|---|
| Norbornadiene | 70.3 | ~110 | High strain |
| Cyclooctadiene | 87.3 | ~130 | Moderate strain |
| Ethylene (2×) | 180 | ~60 | Low strain |
The constrained bite angle forces the platinum center to adopt a compressed coordination geometry, resulting in enhanced orbital overlap between the metal d-orbitals and the ligand π-orbitals [18] [19]. This geometric constraint affects the ligand field splitting energy (Δ) and stabilizes specific d-orbital configurations.
The steric constraints imposed by norbornadiene subtly perturb the electronic configuration of the platinum(II) center through ligand field effects [18] [19] [20]. The rigid framework restricts conformational flexibility, leading to a fixed orbital orientation that affects electron distribution.
| Orbital | Relative Energy (Δ) | Electron Occupancy | Steric Influence |
|---|---|---|---|
| dxz, dyz | 0.0Δ | 4 electrons | π-backbonding enhanced |
| dxy | 0.4Δ | 2 electrons | Moderate perturbation |
| dz² | 0.6Δ | 2 electrons | Axial compression |
| dx²-y² | 1.0Δ | 0 electrons | Maximum destabilization |
The compressed bite angle increases the ligand field splitting energy relative to less constrained systems, stabilizing the low-spin d⁸ configuration and enhancing the preference for square planar geometry [18] [19] [20].
The norbornadiene ligand introduces approximately 15-20 kcal/mol of strain energy into the platinum complex, compared to 8-12 kcal/mol in cyclooctadiene systems [16] [21]. This elevated strain energy has several consequences:
| Thermodynamic Parameter | Norbornadiene Complex | Cyclooctadiene Complex |
|---|---|---|
| Strain Energy | 15-20 kcal/mol | 8-12 kcal/mol |
| Bond Dissociation Energy | Lower | Higher |
| Substitution Rate | Faster | Slower |
The combination of steric strain and electronic effects creates a unique bonding environment where the norbornadiene ligand exhibits enhanced lability despite forming shorter, apparently stronger metal-carbon bonds [1] [2]. This apparent contradiction reflects the complex interplay between thermodynamic stability and kinetic accessibility in constrained coordination environments.
The steric effects of norbornadiene on platinum center electronic configuration have significant implications for catalytic applications [13] [22] [17]. The rigid framework and associated strain energy facilitate: